5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine-4-carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group, an ethylsulfanyl substituent at position 2, and a 4-fluorobenzyl moiety. The pyrimidine core is substituted with chlorine at position 5, contributing to its electron-deficient nature. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the ethylsulfanyl group may influence thioether-mediated interactions in biological systems.
Properties
Molecular Formula |
C18H19ClFN3O3S2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanyl-N-[(4-fluorophenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O3S2/c1-2-27-18-21-9-15(19)16(22-18)17(24)23(14-7-8-28(25,26)11-14)10-12-3-5-13(20)6-4-12/h3-6,9,14H,2,7-8,10-11H2,1H3 |
InChI Key |
PGFQHMOGRBTXJM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting from a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is built through nucleophilic substitution reactions.
Introduction of the Ethylsulfanyl Group: This step involves the substitution of a halogen atom on the pyrimidine ring with an ethylsulfanyl group using ethylthiol and a base like sodium hydride.
Attachment of the Dioxidotetrahydrothiophenyl Moiety: This can be achieved through a cyclization reaction involving a suitable thiol and an oxidizing agent to form the dioxidotetrahydrothiophene ring.
Formation of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction using appropriate carboxylic acid derivatives and amine reagents.
Final Functionalization: The fluorobenzyl group is attached through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moieties, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidizing sulfur groups.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Substitution: Nucleophiles like amines or thiols under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its scientific research applications, including biological activity, synthesis methods, and case studies.
The compound exhibits various biological activities that make it a candidate for further investigation in pharmacology. Key areas of interest include:
- Anticancer Properties : Preliminary studies suggest that derivatives of pyrimidine compounds can demonstrate cytotoxic effects against various cancer cell lines. The incorporation of specific functional groups in this compound may enhance its efficacy as an anticancer agent .
- Antimicrobial Activity : Research indicates that compounds with similar structures to 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide exhibit antimicrobial properties. These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal highlighted the synthesis of related pyrimidine derivatives and their evaluation against human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and colon cancer cells, suggesting that modifications to the pyrimidine structure can enhance biological activity .
Case Study 2: Antimicrobial Studies
Research focusing on similar thiopyrimidine compounds demonstrated promising antimicrobial activity against a range of pathogens. The study emphasized the importance of structural diversity in enhancing efficacy against resistant strains .
Mechanism of Action
The mechanism by which 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ primarily in the benzyl substituent (R1) and sulfanyl/sulfonyl groups (R2). The table below summarizes these variations:
Functional Group Impact
- Fluorine vs. Chlorine in Benzyl Groups: The 4-fluorobenzyl group in the target compound improves metabolic stability compared to 2-chlorobenzyl () or non-halogenated benzyl groups (). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .
- Sulfanyl vs.
- Steric Effects : Bulky substituents like 4-isopropylbenzyl () may reduce binding efficiency due to steric hindrance, whereas smaller groups (e.g., methylsulfanyl in ) improve solubility .
Spectroscopic Characterization
NMR data () reveal that substituent changes alter chemical shifts in specific regions (e.g., positions 29–44). For example, replacing ethylsulfanyl with methylsulfanyl () would shift proton environments near the sulfur atom, detectable in ¹H NMR .
Research Implications
The structural diversity among these analogs highlights the importance of substituent optimization for drug design. For instance:
- Fluorine incorporation (target compound) balances lipophilicity and metabolic stability.
- Sulfonyl groups () may enhance target binding but reduce cell permeability.
- Steric bulk () could be leveraged to modulate selectivity against off-target proteins.
Further studies should explore structure-activity relationships (SAR) to identify optimal substituents for therapeutic applications.
Biological Activity
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide, identified by its CAS number 873682-27-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H24ClN3O4S2
- Molecular Weight : 470.0 g/mol
- Structural Information : The compound features a pyrimidine core substituted with various functional groups, including a chloro group and a dioxidothiophene moiety.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Glycogen Phosphorylase : Preliminary studies suggest that derivatives of this compound could act as glycogen phosphorylase inhibitors, which are relevant in managing conditions like diabetes by modulating glucose release from glycogen stores .
- Anti-Virulence Activity : The compound has shown potential in inhibiting the σE stress response pathway in Vibrio cholerae, which is crucial for the organism's virulence. This mechanism could provide a novel approach to treating cholera by targeting bacterial stress responses rather than traditional antibiotic methods .
- GIRK Channel Activation : Similar compounds have been identified as activators of G protein-gated inwardly rectifying potassium (GIRK) channels, which play a role in neuronal signaling and cardiac function. This suggests that the compound may have neuroprotective or cardioprotective properties .
Biological Activity Studies
A variety of studies have explored the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study involving mouse astrocytes indicated that compounds similar to 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide were evaluated for their ability to alleviate cellular injury caused by hypoxia/reoxygenation. Results showed varying degrees of protection depending on the specific structural modifications made to the parent compound .
- Antimicrobial Efficacy : The anti-virulence properties were explored through high-throughput screening methods, demonstrating that certain derivatives could significantly reduce the virulence factors in pathogenic bacteria without directly killing the bacteria, thus minimizing the risk of resistance development .
Q & A
Q. Key optimization parameters :
- Temperature : 0–25°C for coupling steps to minimize side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalysts : Triethylamine or DMAP improves reaction efficiency in acylation steps .
Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- NMR : H/C NMR identifies substituent patterns (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, ethylsulfanyl CH at δ 2.8–3.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] ~470–480 Da) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydrothiophene-dioxide moiety and pyrimidine planarity .
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Assay variability : Use standardized in vitro assays (e.g., kinase inhibition with ATP-binding site competition) and orthogonal methods (SPR, ITC) to validate target engagement .
- Metabolic instability : Perform stability studies in liver microsomes to assess degradation pathways (e.g., sulfanyl group oxidation) .
- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .
What computational strategies predict binding affinity to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP pockets (e.g., hinge region hydrogen bonding with pyrimidine N1) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR models : Correlate substituent electronegativity (e.g., 4-fluorobenzyl) with inhibitory potency against specific enzymes .
How does the compound’s stability vary under different pH and solvent conditions?
- Aqueous stability : Degrades rapidly at pH <3 (pyrimidine ring protonation) or pH >10 (sulfanyl group hydrolysis). Use buffered solutions (pH 6–8) for in vitro assays .
- Solvent compatibility : Stable in DMSO (stock solutions ≤10 mM) but precipitates in water. Avoid THF due to peroxide formation .
What structural analogs enhance activity or reduce toxicity?
What in vitro and in vivo models are suitable for evaluating pharmacokinetics?
- In vitro : Caco-2 cells for permeability, CYP3A4/2D6 inhibition assays .
- In vivo : Rodent models with LC-MS/MS quantification (plasma t ~2–4 hours; moderate BBB penetration) .
Methodological Notes
- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR + cellular assays) and report error margins .
- Experimental design : Include positive controls (e.g., gefitinib for kinase assays) and replicate experiments ≥3 times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
